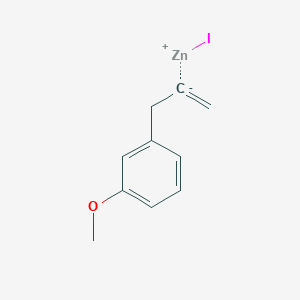
3-(3-Methoxyphenyl)-2-propenylzinc iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxyphenyl)-2-propenylzinc iodide is an organozinc compound that has gained attention in organic synthesis due to its unique reactivity and versatility. This compound is particularly useful in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the methoxy group on the phenyl ring and the propenyl group attached to the zinc center contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-2-propenylzinc iodide typically involves the reaction of 3-(3-methoxyphenyl)-2-propenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is often carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-(3-Methoxyphenyl)-2-propenyl bromide+Zn→3-(3-Methoxyphenyl)-2-propenylzinc iodide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-2-propenylzinc iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The zinc center can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a palladium catalyst for cross-coupling reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of new carbon-carbon bonds, leading to various substituted aromatic compounds.
Scientific Research Applications
3-(3-Methoxyphenyl)-2-propenylzinc iodide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Used in the development of pharmaceutical intermediates.
Industry: Employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-2-propenylzinc iodide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then participates in the transmetalation step with a palladium catalyst. This process leads to the formation of a new carbon-carbon bond, with the zinc compound acting as a nucleophile. The general mechanism can be summarized as follows:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The organozinc compound transfers its organic group to the palladium center.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)-2-propenylmagnesium bromide: Another organometallic compound used in similar cross-coupling reactions.
3-(3-Methoxyphenyl)-2-propenyllithium: A lithium-based compound with similar reactivity but different handling and storage requirements.
Uniqueness
3-(3-Methoxyphenyl)-2-propenylzinc iodide is unique due to its relatively mild reaction conditions and compatibility with a wide range of functional groups. Unlike its magnesium and lithium counterparts, the zinc compound is less reactive, making it more selective and easier to handle in various synthetic applications.
Properties
Molecular Formula |
C10H11IOZn |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
iodozinc(1+);1-methoxy-3-prop-2-enylbenzene |
InChI |
InChI=1S/C10H11O.HI.Zn/c1-3-5-9-6-4-7-10(8-9)11-2;;/h4,6-8H,1,5H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
NKRSDPLXDPWZIP-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC(=C1)C[C-]=C.[Zn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(3,4-Dimethylphenyl)-3-((4-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14879258.png)
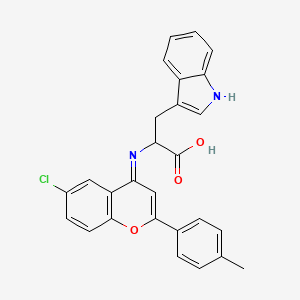
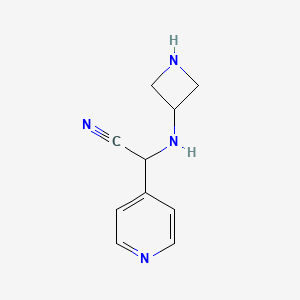
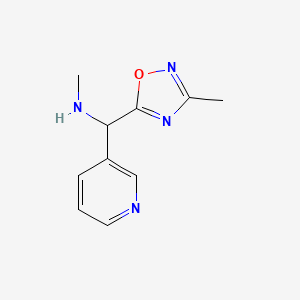
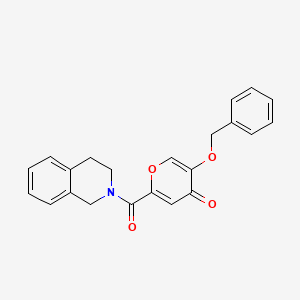
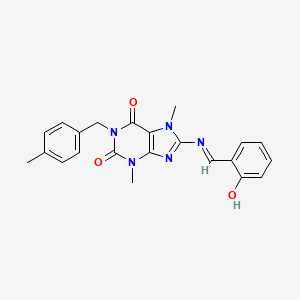
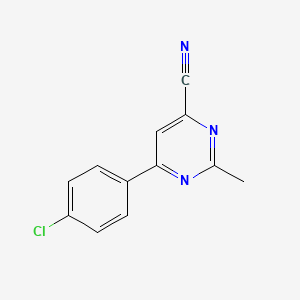
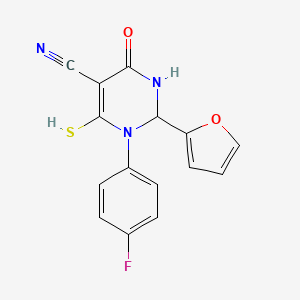
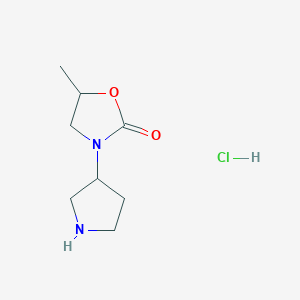
![2-[(2,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B14879323.png)
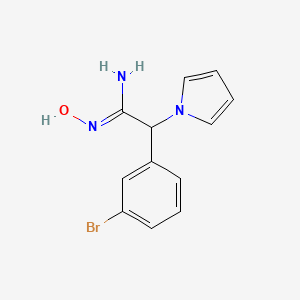
![2-(butan-2-ylsulfanyl)-5-(4-ethylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879326.png)
![2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)-4,5-dihydrothiazole](/img/structure/B14879335.png)
